molecular formula C19H17NO3 B2647772 methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate CAS No. 2034571-62-3

methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate

Cat. No. B2647772
CAS RN: 2034571-62-3
M. Wt: 307.349
InChI Key: CKCGLTPYDXYJKB-UHFFFAOYSA-N
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Description

Methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Organic Synthesis and Characterization

A study by Saeed et al. (2014) demonstrated the synthesis and characterization of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones starting from methyl 2-(quinolin-8-yloxy) acetate. These compounds were synthesized via a series of reactions involving hydrazine hydrate and substituted phenyl iso/thioisocyanates, characterized by spectroscopic techniques, and confirmed by X-ray crystallography for one derivative, highlighting the compound's utility in creating heterocyclic compounds with potential biological activities Saeed, A., Abbas, N., Ibrar, A., & Bolte, M. (2014). Journal of Heterocyclic Chemistry.

Anticancer and Antimicrobial Activities

A novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids were synthesized and evaluated for their anticancer and antimicrobial activities by Bolakatti et al. (2020). The study found that these compounds showed significant activity against MCF-7 and WRL68 cancer cells, with compound 8f exhibiting the most significant anticancer activity. Docking studies provided insights into the binding mode of these compounds at the active site of the target enzyme, EGFR tyrosine kinase. Additionally, some compounds demonstrated interesting in vitro antibacterial activity, particularly against E. coli, suggesting the potential of such derivatives in developing new therapeutic agents Bolakatti, G., Palkar, M., Katagi, M., Hampannavar, G., Karpoormath, R., Ninganagouda, S., & Badiger, A. (2020). Journal of Molecular Structure.

Physical and Chemical Properties

Research by Raphael et al. (2015) on the interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives underlined the importance of understanding the physical and chemical interactions of such compounds. The study explored the effects of temperature and concentration on interactions using volumetric and acoustic properties, contributing valuable data for the design and synthesis of new compounds with desired physical and chemical characteristics Raphael, G., Bahadur, I., & Ebenso, E. (2015). Journal of Molecular Liquids.

properties

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-phenyl-4aH-quinolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-8-9-14-16(10-12)20-19(22)15(11-17(21)23-2)18(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGBNLXKAIFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=O)C(=C(C2C=C1)C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156590967

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